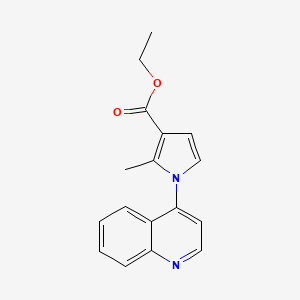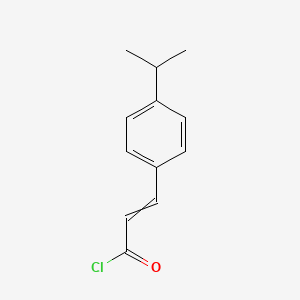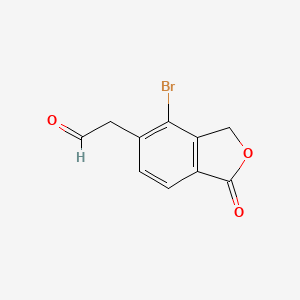
7,8-Dihydro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. It is a pharmacologically active compound with a variety of applications in synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-1,6-naphthyridine can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment. This method involves grinding the reactants in a mortar at room temperature for 5-7 minutes, yielding 1,2-Dihydro-[1,6]-naphthyridine derivatives in high yields (90-97%) .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthetic routes that ensure high purity and yield. These methods often utilize green chemistry principles to minimize the use of toxic solvents and reagents, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dihydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and specific solvents to optimize yield and purity.
Major Products Formed
The major products formed from the reactions of this compound include various substituted naphthyridine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
7,8-Dihydro-1,6-naphthyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7,8-Dihydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways vary depending on the specific application and the nature of the substituents on the naphthyridine core .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7,8-Dihydro-1,6-naphthyridine include:
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry .
1,5-Naphthyridine: Exhibits significant importance in medicinal chemistry due to its variety of biological activities .
Uniqueness
This compound is unique due to its specific structural features and the range of pharmacological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H8N2 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
7,8-dihydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H8N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,6H,3,5H2 |
Clé InChI |
YBGJHZGRVXCQHI-UHFFFAOYSA-N |
SMILES canonique |
C1CN=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


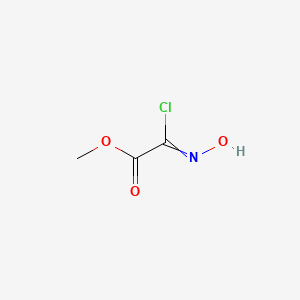

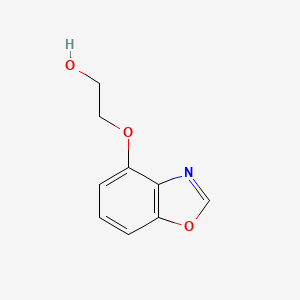
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyrazine](/img/structure/B8582962.png)
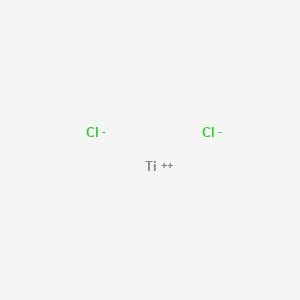

![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-chloroaniline](/img/structure/B8582991.png)

![Ethyl 2-[(2,2-diethoxyethyl)amino]acetate](/img/structure/B8583010.png)
![6-(4-Fluorophenyl)-4-phenoxypyrido[3,2-d]pyrimidine](/img/structure/B8583012.png)
